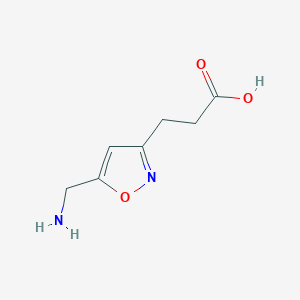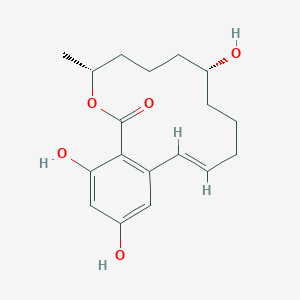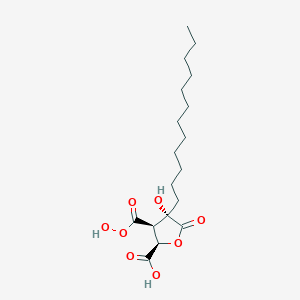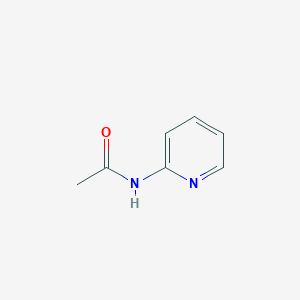
Trihydroxypalmitamidohydroxypropyl myristyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THPE is a synthetic compound that belongs to the class of amides. It is a multifunctional ingredient that has been used in various cosmetic and personal care products due to its unique properties. THPE is a white, odorless, and water-soluble compound that is synthesized by reacting palmitic acid, hydroxypropyl amide, and myristyl alcohol. THPE has been extensively studied for its potential applications in various fields, including cosmetic and pharmaceutical industries.
Mecanismo De Acción
THPE exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and skin barrier function. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. THPE also enhances the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. Additionally, THPE has been shown to improve skin barrier function by increasing the expression of various proteins, such as filaggrin and involucrin.
Biochemical and Physiological Effects:
THPE has been shown to have various biochemical and physiological effects. It has been shown to improve skin hydration, elasticity, and firmness. THPE also reduces the appearance of fine lines and wrinkles. Additionally, THPE has been shown to reduce skin redness and inflammation. THPE has also been shown to improve hair strength and shine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPE is also water-soluble, which makes it easy to incorporate into various formulations. However, THPE has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, THPE may have different effects in vivo compared to in vitro.
Direcciones Futuras
There are several future directions for the study of THPE. One area of research is the potential use of THPE in the treatment of skin disorders, such as atopic dermatitis. Another area of research is the potential use of THPE in the development of new cosmetic and personal care products. Additionally, more studies are needed to fully understand the mechanism of action of THPE and its effects on various signaling pathways.
Métodos De Síntesis
THPE is synthesized by reacting palmitic acid, hydroxypropyl amide, and myristyl alcohol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The process involves the esterification of palmitic acid with myristyl alcohol, followed by the reaction of the resulting ester with hydroxypropyl amide. The reaction is carried out at a temperature of 60-70°C for several hours until the desired product is obtained.
Aplicaciones Científicas De Investigación
THPE has been extensively studied for its potential applications in various fields, including cosmetic and pharmaceutical industries. It has been shown to have antioxidant, anti-inflammatory, and moisturizing properties. THPE has been used in various cosmetic and personal care products, including anti-aging creams, moisturizers, and hair care products. It has also been studied for its potential use in the treatment of skin disorders, such as atopic dermatitis.
Propiedades
Número CAS |
131276-37-4 |
|---|---|
Fórmula molecular |
C33H67NO6 |
Peso molecular |
573.9 g/mol |
Nombre IUPAC |
9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |
InChI |
InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |
Clave InChI |
OCOAAZPOBSWYQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
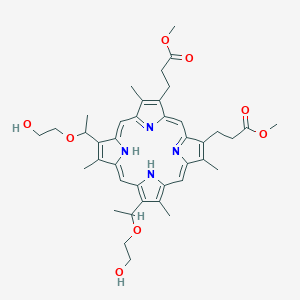
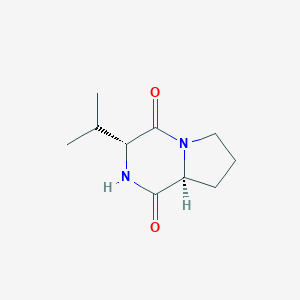
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)


